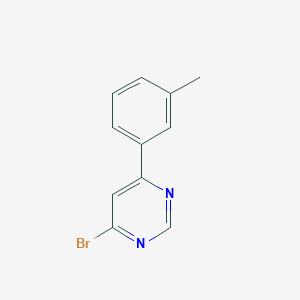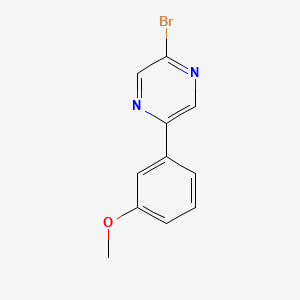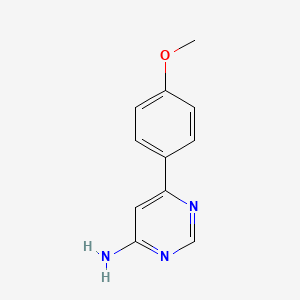
6-(4-甲氧基苯基)嘧啶-4-胺
描述
6-(4-Methoxyphenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-methoxyphenyl group at the 6-position and an amine group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and are found in many natural and synthetic compounds .
科学研究应用
6-(4-Methoxyphenyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals .
作用机制
Target of Action
The primary target of 6-(4-Methoxyphenyl)pyrimidin-4-amine is Aurora kinase A . Aurora kinase A is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of the centrosomes, which are key processes in cell division .
Mode of Action
6-(4-Methoxyphenyl)pyrimidin-4-amine interacts with Aurora kinase A by binding to it . This binding inhibits the activity of Aurora kinase A, leading to changes in the cell division process . Specifically, the compound reduces the phosphorylation of Aurora kinase A at Thr283, a modification that is necessary for the protein’s activity .
Biochemical Pathways
The inhibition of Aurora kinase A by 6-(4-Methoxyphenyl)pyrimidin-4-amine affects the cell cycle, a biochemical pathway that controls cell division . The compound causes an accumulation of cells in the G2/M phase of the cell cycle, which is the stage where the cell prepares for division . This indicates that the compound disrupts the normal progression of the cell cycle.
Result of Action
The result of the action of 6-(4-Methoxyphenyl)pyrimidin-4-amine is the induction of cell death in cancer cells . The compound triggers the cleavage of caspase-3 and caspase-7, enzymes that play a key role in apoptosis, the process of programmed cell death . It also induces the cleavage of poly (ADP-ribose) polymerase, another protein involved in apoptosis .
生化分析
Biochemical Properties
6-(4-Methoxyphenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 6-(4-Methoxyphenyl)pyrimidin-4-amine can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 6-(4-Methoxyphenyl)pyrimidin-4-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the levels of various metabolites within the cell . These effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 6-(4-Methoxyphenyl)pyrimidin-4-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This inhibition can prevent the phosphorylation of downstream targets, leading to changes in cell signaling pathways. Additionally, 6-(4-Methoxyphenyl)pyrimidin-4-amine can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Methoxyphenyl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-(4-Methoxyphenyl)pyrimidin-4-amine is relatively stable under normal laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 6-(4-Methoxyphenyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical response . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
6-(4-Methoxyphenyl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit the activity of certain metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, 6-(4-Methoxyphenyl)pyrimidin-4-amine can be metabolized by liver enzymes, resulting in the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-(4-Methoxyphenyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate its distribution within tissues, affecting its overall bioavailability . These factors are important for understanding the compound’s pharmacodynamics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 6-(4-Methoxyphenyl)pyrimidin-4-amine is influenced by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals . Additionally, post-translational modifications, such as phosphorylation, can influence its activity and function within specific subcellular compartments . Understanding the subcellular localization of 6-(4-Methoxyphenyl)pyrimidin-4-amine is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)pyrimidin-4-amine typically involves the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a base to form the corresponding pyrimidine derivative. The reaction conditions often include heating the mixture under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
化学反应分析
Types of Reactions
6-(4-Methoxyphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives
相似化合物的比较
Similar Compounds
- 4-(4-Methoxyphenyl)pyrimidin-2-amine
- 4-(4-Methoxyphenyl)pyrimidin-5-amine
- 4-(4-Methoxyphenyl)pyrimidin-6-amine
Comparison
6-(4-Methoxyphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical reactivity .
属性
IUPAC Name |
6-(4-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFGFKRDRFRUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


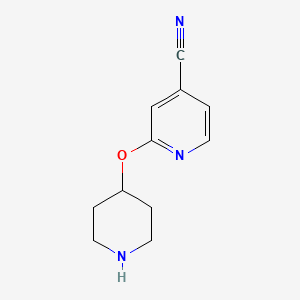
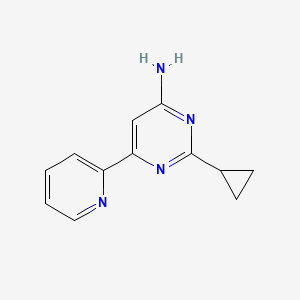
![2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1463121.png)

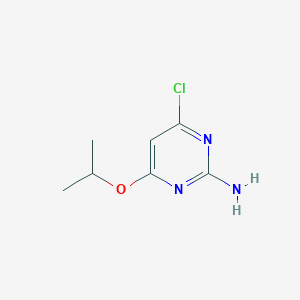
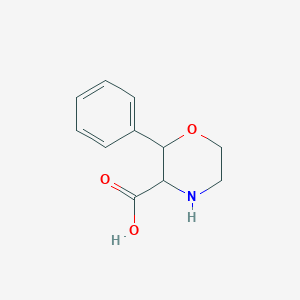

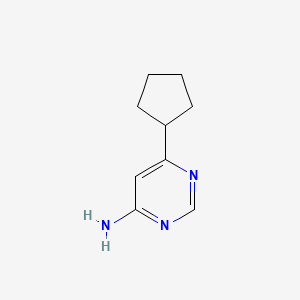
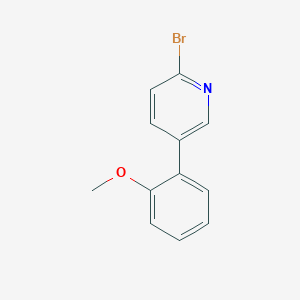

![N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1463136.png)
![[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B1463137.png)
